beta-apo-Oxytetracycline
Overview
Description
Beta-apo-Oxytetracycline: is a degradation product of Oxytetracycline, a broad-spectrum antibiotic belonging to the tetracycline group. This compound exhibits greater toxicity compared to its parent compound, Oxytetracycline . It is known for its potential to damage liver and kidney tissues, leading to degeneration and necrosis in hepatocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-apo-Oxytetracycline can be synthesized through the degradation of Oxytetracycline under specific conditions. The degradation process involves the use of heat-activated peroxydisulfate and peroxymonosulfate oxidation . The optimum conditions for the heat-activated peroxydisulfate process include a pH of 8.9, a peroxydisulfate concentration of 3.9 mM, a temperature of 72.9°C, and a reaction time of 26.5 minutes . For the heat-activated peroxymonosulfate process, the optimum conditions are a pH of 9.0, a peroxymonosulfate concentration of 4.0 mM, a temperature of 75.0°C, and a reaction time of 20.0 minutes .
Industrial Production Methods: The industrial production of this compound involves the controlled degradation of Oxytetracycline in a wastewater treatment plant. The process includes the use of liquid chromatography electrospray ionization mass spectrometry to monitor the concentration of this compound and its related substances .
Chemical Reactions Analysis
Types of Reactions: Beta-apo-Oxytetracycline undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Heat-activated peroxydisulfate and peroxymonosulfate are commonly used oxidizing agents.
Substitution: The compound can undergo substitution reactions under appropriate conditions, although detailed information is limited.
Major Products Formed: The major products formed from the degradation of this compound include benzoic acid and other functionalized monocyclic aromatics .
Scientific Research Applications
Beta-apo-Oxytetracycline is used as a pharmaceutical secondary standard and certified reference material in various analytical applications. These include pharmaceutical release testing, method development for qualitative and quantitative analyses, and food and beverage quality control testing . Additionally, it is used in environmental studies to evaluate the degradation and removal efficiency of antibiotics in wastewater treatment processes .
Mechanism of Action
Beta-apo-Oxytetracycline exerts its effects by inhibiting cell growth through the inhibition of translation. It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome . This binding is reversible in nature and interferes with the ability of bacteria to produce essential proteins, ultimately stopping the spread of infection .
Comparison with Similar Compounds
Oxytetracycline: The parent compound of beta-apo-Oxytetracycline, used as a broad-spectrum antibiotic.
Alpha-apo-Oxytetracycline: Another degradation product of Oxytetracycline with similar properties.
4-Epi-Oxytetracycline: A related compound found in the degradation process of Oxytetracycline.
Uniqueness: this compound is unique due to its greater toxicity compared to Oxytetracycline and other related compounds. Its ability to cause significant damage to liver and kidney tissues sets it apart from its counterparts .
Properties
IUPAC Name |
(3S,4S,5R)-4-[(1R)-4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl]-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohexene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30)/t13-,15-,18+,20-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKMHDAKULCOKQ-VPZFNDQJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=CC=C(C2=C(C3=C1[C@H](OC3=O)[C@H]4[C@@H](C(=C(C(=O)[C@@H]4O)C(=O)N)O)N(C)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601315222 | |
Record name | β-Apooxytetracycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601315222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18751-99-0 | |
Record name | β-Apooxytetracycline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18751-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Apo-oxytetracycline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018751990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | β-Apooxytetracycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601315222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-APO-OXYTETRACYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HSY5812F9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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